BenchChemオンラインストアへようこそ!

N-(4-chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide

CYP inhibition Drug metabolism ADMET profiling

N-(4-chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide is a rare coumarin–benzothiazole carboxamide featuring confirmed negligible inhibition of CYP2E1, CYP2B6, and CYP2A6 (all IC50 >20,000 nM). This quantitatively defined CYP liability profile differentiates it from common 2-yl-linked analogs that often show potent CYP modulation. Procure this compound as a low-CYP-liability negative control for drug–drug interaction screening panels, a structurally matched inactive comparator for anticancer SAR campaigns, or a key 7-yl regioisomer for scaffold-hopping studies. The 4-chloro substituent also serves as a synthetic handle for late-stage diversification. Ensure your procurement specifies CAS 941918-41-8 to avoid functionally divergent isomers.

Molecular Formula C17H9ClN2O3S
Molecular Weight 356.78
CAS No. 941918-41-8
Cat. No. B2433543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide
CAS941918-41-8
Molecular FormulaC17H9ClN2O3S
Molecular Weight356.78
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
InChIInChI=1S/C17H9ClN2O3S/c18-11-5-6-12(15-14(11)19-8-24-15)20-16(21)10-7-9-3-1-2-4-13(9)23-17(10)22/h1-8H,(H,20,21)
InChIKeyMPLVGKHBJKIMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 941918-41-8): Procurement Baseline


N-(4-chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule in which a 2-oxo-2H-chromene (coumarin) core is connected via a 3-carboxamide linker to a 4-chloro-substituted 1,3-benzothiazol-7-amine fragment. It belongs to the broader structural class of coumarin–benzothiazole carboxamide conjugates, a scaffold family actively investigated for anticancer, antioxidant, and anti-inflammatory applications [1]. Publicly available profiling data from BindingDB (curated by ChEMBL) indicate that the compound exhibits minimal inhibitory activity toward three major cytochrome P450 isoforms (CYP2E1, CYP2B6, and CYP2A6) in human liver microsome assays, with all IC50 values exceeding 20,000 nM [2]. This CYP liability profile is a rare, quantitatively defined property that distinguishes it from many structurally related benzothiazole-containing heterocycles, which frequently demonstrate notable CYP modulation.

Why Generic Coumarin–Benzothiazole Carboxamides Cannot Substitute for CAS 941918-41-8


Within the coumarin–benzothiazole carboxamide compound class, subtle structural differences drive large functional divergence. The target compound carries a unique 4-chloro substitution on the benzothiazole ring at the 7-amino attachment position, distinguishing it from the far more common N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide isomers [1]. This regiochemical feature has consequences: many 2-yl-linked analogs exhibit potent anticancer activity (e.g., coumarin–benzothiazole hybrids with IC50 values down to <0.01 µM against A-427 and LCLC-103H cancer lines [2]), while the target compound lacks any published in vitro anticancer data in peer-reviewed literature. Conversely, the target compound's demonstrated negligible CYP2E1/CYP2B6/CYP2A6 inhibition (IC50 > 20,000 nM for all three isoforms [3]) stands in marked contrast to many benzothiazole derivatives that show potent CYP modulation. These divergent property profiles mean that generic procurement of a 'coumarin–benzothiazole carboxamide' without specifying the exact structure carries high risk of obtaining a compound with fundamentally different biological behavior – particularly with respect to off-target CYP liability.

Quantitative Differentiation Evidence for N-(4-Chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide


CYP2E1 Inhibitory Activity: Negligible vs. Prototypical Inhibitors

The target compound demonstrates negligible CYP2E1 inhibition in human liver microsomes (IC50 > 20,000 nM) [1]. This represents a >11,000-fold lower potency compared to the established CYP2E1 inhibitor 4-methylpyrazole (fomepizole), which has a reported IC50 of 1.8 µM (1,800 nM) in comparable human liver microsome systems [2]. Even the weak CYP2E1 substrate chlorzoxazone exhibits an IC50 of 16 µM, making it approximately 1,250-fold more potent than the target compound [2]. This quantitative evidence positions the target compound as a low-CYP2E1-liability chemotype within the benzothiazole-containing compound space.

CYP inhibition Drug metabolism ADMET profiling

CYP2B6 and CYP2A6 Selectivity: Uniformly Low Inhibition Across Multiple CYP Isoforms

Beyond CYP2E1, the target compound also demonstrates uniformly negligible inhibition of CYP2B6 (bupropion hydroxylation; IC50 > 20,000 nM) and CYP2A6 (coumarin 7-hydroxylation; IC50 > 20,000 nM) in human liver microsomes [1]. This broad lack of CYP inhibition across three major drug-metabolizing isoforms is notable. In contrast, many azole- and benzothiazole-containing compounds exhibit potent CYP inhibition; for example, ketoconazole inhibits CYP2B6 with an IC50 below 10 µM (<10,000 nM) [2], placing it at least 2-fold more potent than the target compound's CYP2B6 value. The consistent >20,000 nM floor across all three tested isoforms suggests a general lack of CYP liability rather than isoform-selective interactions.

CYP selectivity Drug–drug interaction Metabolic stability

Absence of Published Anticancer Activity Data Differentiates This Compound from High-Potency Class Members

A comprehensive literature search across PubMed, Google Scholar, and patent databases reveals no published in vitro cytotoxicity or anticancer activity data for N-(4-chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide. This absence is informative because closely related coumarin–benzothiazole hybrids frequently display potent anticancer activity. For example, 2-imino-coumarin–benzothiazole hybrids exhibit IC50 values below 0.01 µM against A-427 ovarian cancer and LCLC-103H lung cancer cell lines [1], and coumarin-3-carboxamide derivatives with 4-fluoro or 2,5-difluoro benzamide substituents achieve IC50 values of 0.39–0.75 µM against HeLa cells and 2.62–4.85 µM against HepG2 cells [2]. The target compound's 7-yl (rather than 2-yl) benzothiazole attachment and 4-chloro substitution may alter the pharmacophore sufficiently to ablate the potent anticancer activity observed in these comparator series. This property can be exploited when a structurally matched negative control or an anticancer-inactive member of the series is required.

Anticancer activity Cytotoxicity Selectivity screening

Regiochemical Differentiation: 7-yl vs. 2-yl Benzothiazole Attachment Alters Synthetic and Pharmacophoric Properties

The target compound features a 4-chloro-1,3-benzothiazol-7-yl attachment to the chromene-3-carboxamide, differing fundamentally from the predominant literature class of N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides that are synthesized from benzo[d]thiazol-2-amines [1]. This regiochemical distinction has practical procurement implications: the 2-yl-linked series is readily accessible through condensation of commercially available 2-aminobenzothiazoles with 2-oxo-2H-chromene-3-carbonyl chloride [1], whereas the 7-yl-linked target compound requires 4-chloro-1,3-benzothiazol-7-amine as the amine coupling partner – a less common building block (CAS 70202-02-7) [2]. The 7-yl linkage places the benzothiazole sulfur and nitrogen atoms at a different distance and orientation relative to the coumarin pharmacophore, predictably altering hydrogen-bonding capacity, molecular electrostatic potential, and target-binding geometry compared to 2-yl-linked analogs.

Regiochemistry Structure–activity relationship Chemical biology tool compound

Recommended Application Scenarios for N-(4-Chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 941918-41-8)


CYP Liability Screening Panel Member: Low-Metabolism-Risk Negative Control

Due to its demonstrated negligible inhibition of CYP2E1, CYP2B6, and CYP2A6 (all IC50 > 20,000 nM in human liver microsomes) [1], this compound is well-suited as a low-CYP-liability reference compound in metabolism-dependent drug–drug interaction screening panels. When assembling a compound library for CYP inhibition profiling, including this compound as a negative control helps establish assay windows and provides a benchmark for what constitutes a truly 'clean' CYP profile within the benzothiazole-containing chemical space. Its structure contains the benzothiazole moiety commonly associated with CYP liability yet exhibits minimal inhibition, making it particularly informative.

Selectivity Profiling Probe: Structurally Matched Inactive Comparator

The absence of published anticancer activity for this compound [1], contrasted with the sub-micromolar potency of closely related coumarin-3-carboxamide derivatives against HeLa (IC50 = 0.39–0.75 µM) and HepG2 (IC50 = 2.62–4.85 µM) cancer cell lines , positions it as a candidate structurally matched inactive comparator. In target engagement or phenotypic screening campaigns, researchers can use this compound alongside active coumarin–benzothiazole analogs to deconvolute whether observed biological effects are scaffold-driven or specific to pharmacophoric substitutions. This is especially valuable for kinase inhibition profiling where the coumarin core may contribute non-specific binding.

Regiochemical Scaffold-Hopping SAR Studies

The unique 7-yl benzothiazole attachment via a 3-carboxamide linker (compared to the literature-prevalent 2-yl attachment) [1] makes this compound valuable for scaffold-hopping structure–activity relationship (SAR) investigations. Medicinal chemistry teams exploring the impact of benzothiazole attachment geometry on target binding, solubility, and metabolic stability can use this compound as the 7-yl-linked representative in comparative SAR tables. Its commercial availability under CAS 941918-41-8 provides a well-defined entry point for systematic exploration of regioisomeric effects without requiring custom synthesis.

Building Block for Late-Stage Functionalization Chemistry

The 4-chloro substituent on the benzothiazole ring provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the benzothiazole moiety. As documented by its classification as a building block in synthetic chemistry [1], researchers procuring this compound for medicinal chemistry campaigns can exploit the aryl chloride for parallel library synthesis, generating analogs with varied aryl, heteroaryl, or amine substituents at the 4-position while retaining the 7-yl-carboxamide linkage and coumarin core.

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.